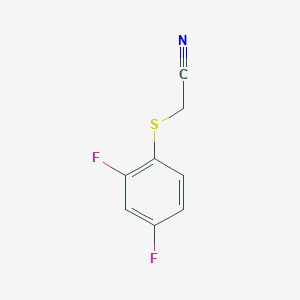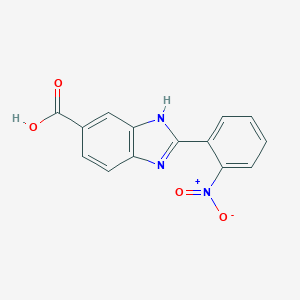
5-methylsulfanyl-1H-imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazol-2-amine, 5-(methylthio)- is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound features a methylthio group at the 5-position and an amino group at the 2-position, making it a unique derivative of imidazole. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazol-2-amine, 5-(methylthio)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of an amido-nitrile with a methylthio-substituted aldehyde in the presence of a base. The reaction proceeds through a series of steps, including nucleophilic addition, tautomerization, and cyclization, to form the desired imidazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazol-2-amine, 5-(methylthio)- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various electrophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated imidazole derivatives.
Scientific Research Applications
1H-Imidazol-2-amine, 5-(methylthio)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. It is also studied for its potential use in drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of 1H-Imidazol-2-amine, 5-(methylthio)- involves its interaction with specific molecular targets. The amino and methylthio groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
1H-Imidazol-2-amine: Lacks the methylthio group, making it less hydrophobic and potentially less active in certain biological contexts.
5-Methylthio-1H-imidazole: Lacks the amino group, which may reduce its ability to form hydrogen bonds and interact with biological targets.
2-Methylthio-1H-imidazole: The position of the methylthio group affects its reactivity and interaction with other molecules.
Uniqueness: 1H-Imidazol-2-amine, 5-(methylthio)- is unique due to the presence of both the amino and methylthio groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
186247-98-3 |
|---|---|
Molecular Formula |
C4H7N3S |
Molecular Weight |
129.19 g/mol |
IUPAC Name |
5-methylsulfanyl-1H-imidazol-2-amine |
InChI |
InChI=1S/C4H7N3S/c1-8-3-2-6-4(5)7-3/h2H,1H3,(H3,5,6,7) |
InChI Key |
QMBXWAIUELXFCM-UHFFFAOYSA-N |
SMILES |
CSC1=CN=C(N1)N |
Canonical SMILES |
CSC1=CN=C(N1)N |
Synonyms |
1H-Imidazol-2-amine,4-(methylthio)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



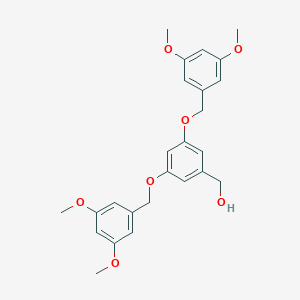
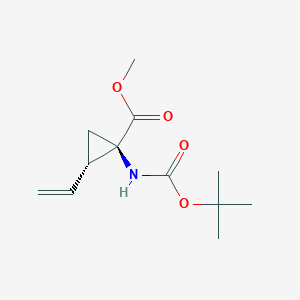
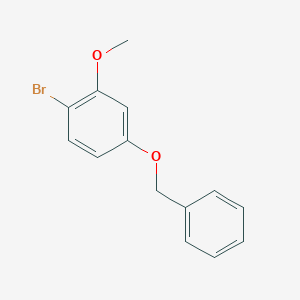
![3-methyl-3,4-dihydro-2H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B66076.png)
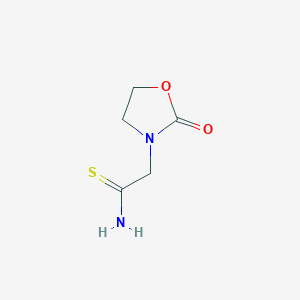
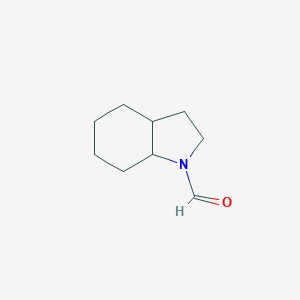
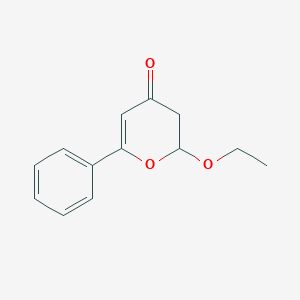
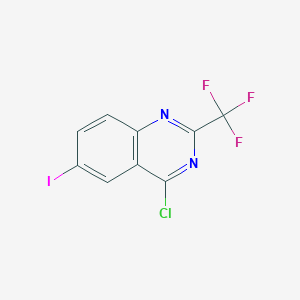
![N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide](/img/structure/B66087.png)
![5-[Amino(methyl)amino]-4-chloro-2-(3-chloro-4-fluorophenyl)pyridazin-3-one](/img/structure/B66090.png)
![1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde](/img/structure/B66091.png)
